

Spectroscopic Profile of Methyl 4-amino-3,5-dibromobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-amino-3,5-dibromobenzoate
Cat. No.:	B1337890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-amino-3,5-dibromobenzoate**, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to support research, synthesis, and quality control efforts in drug development and other chemical sciences.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Methyl 4-amino-3,5-dibromobenzoate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.063	Singlet	2H	Aromatic C-H
4.996	Singlet	2H	Amine (-NH ₂)
3.866	Singlet	3H	Methyl (-OCH ₃)

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.1	Carbonyl Carbon (C=O)
145.9	Aromatic C-NH ₂
133.5	Aromatic C-H
121.0	Aromatic C-COOCH ₃
107.5	Aromatic C-Br
52.3	Methyl Carbon (-OCH ₃)

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3321	N-H Stretch (Amine)
3076	Aromatic C-H Stretch
2958	Aliphatic C-H Stretch (Methyl)
1723, 1713	C=O Stretch (Ester)
1610	N-H Bend (Amine)
1432	Aromatic C=C Stretch
1303, 1268	C-O Stretch (Ester)
975, 855, 761	C-H Bending (Aromatic)

Sample Preparation: NaCl plate

Table 4: Mass Spectrometry (MS) Data

m/z	Ion
331.8709	[M+Na] ⁺

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

The spectroscopic data presented above were obtained from the characterization of **Methyl 4-amino-3,5-dibromobenzoate** synthesized as described in the literature.[1] The general experimental procedures for obtaining this type of data are outlined below.

Synthesis of Methyl 4-amino-3,5-dibromobenzoate

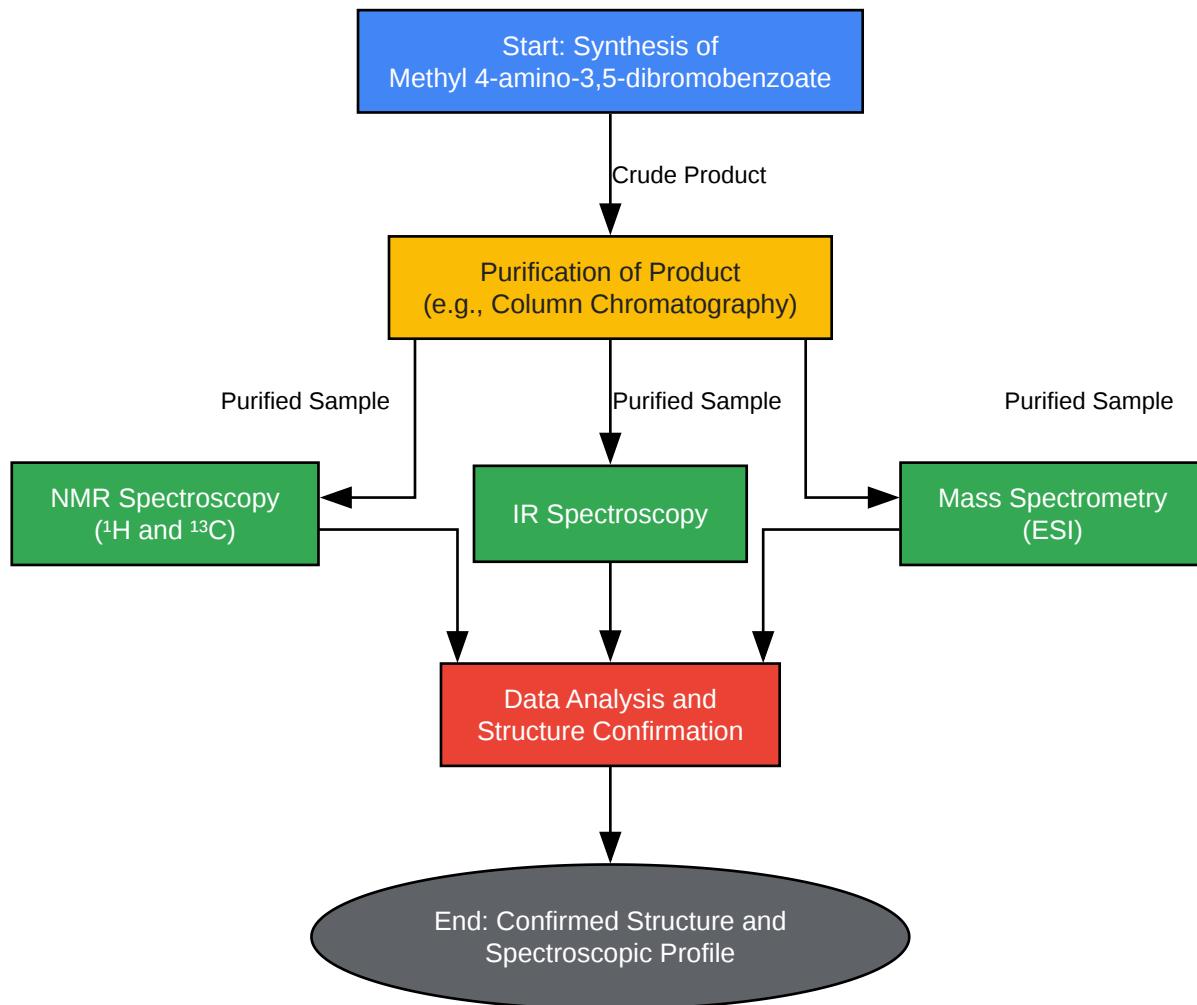
Methyl 4-aminobenzoate is dissolved in methanol. To this solution, a mixture of bromine and pyridine in methanol is added dropwise at ice-cold temperatures. The resulting mixture is then refluxed for several hours. After cooling, the solvent is removed, and the residue is worked up using dichloromethane and water, with the aqueous phase made slightly alkaline. The organic layer is separated, dried, and concentrated to yield the product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3) and transferred to an NMR tube. The spectra are recorded on an NMR spectrometer (e.g., 300 MHz or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on a sodium chloride (NaCl) plate for analysis. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm^{-1} .


Mass Spectrometry (MS)

The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer. A dilute solution of the sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of **Methyl 4-amino-3,5-dibromobenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-amino-3,5-dibromobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337890#spectroscopic-data-nmr-ir-ms-of-methyl-4-amino-3-5-dibromobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com